molecular formula C12H9ClN2O4 B179901 Ethyl 4-chloro-8-nitroquinoline-3-carboxylate CAS No. 131548-98-6

Ethyl 4-chloro-8-nitroquinoline-3-carboxylate

Cat. No. B179901
CAS RN: 131548-98-6
M. Wt: 280.66 g/mol
InChI Key: UVMXISWKXFDSGZ-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-8-nitroquinoline-3-carboxylate is a chemical compound with the CAS Number: 131548-98-6. It has a molecular weight of 280.67 . It is a solid substance stored in dry conditions at 2-8°C .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl 4-chloro-8-nitro-3-quinolinecarboxylate . The InChI code for this compound is 1S/C12H9ClN2O4/c1-2-19-12(16)8-6-14-11-7(10(8)13)4-3-5-9(11)15(17)18/h3-6H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 4-chloro-8-nitroquinoline-3-carboxylate is a solid substance .

Scientific Research Applications

Pharmaceutical Research

Ethyl 4-chloro-8-nitroquinoline-3-carboxylate is utilized in the synthesis of various pharmaceutical compounds. Its structure serves as a key intermediate in the development of drugs that target a range of diseases. The nitro group, in particular, can be transformed into amino derivatives which are pivotal in medicinal chemistry for their antibacterial and antifungal properties .

Material Science

In material science, this compound’s robust aromatic structure makes it a candidate for creating novel organic frameworks. These frameworks can be used in the development of advanced materials with potential applications in electronics, such as organic semiconductors .

Agricultural Chemistry

The chloro and nitro groups present in Ethyl 4-chloro-8-nitroquinoline-3-carboxylate are chemically reactive, allowing for the synthesis of agrochemicals. These synthesized compounds can act as precursors for herbicides and pesticides, contributing to pest control and crop protection strategies .

Bioconjugation Techniques

This compound can be employed in bioconjugation techniques where it is used to link biomolecules with other entities, such as fluorescent markers or therapeutic agents. This is particularly useful in the field of targeted drug delivery and diagnostic assays .

Catalysis

The unique structure of Ethyl 4-chloro-8-nitroquinoline-3-carboxylate allows it to act as a ligand in catalytic systems. It can coordinate with metals to form complexes that catalyze various organic reactions, enhancing reaction rates and selectivity .

Analytical Chemistry

Due to its distinct absorbance and emission properties, this compound can be used as a standard or reagent in analytical chemistry. It aids in the calibration of instruments and the quantification of analytes in complex mixtures .

Environmental Science

In environmental science, derivatives of Ethyl 4-chloro-8-nitroquinoline-3-carboxylate can be used to detect and quantify pollutants. Its reactivity with specific environmental toxins can lead to the development of sensitive detection methods .

Chemical Education

Lastly, this compound is an excellent tool for chemical education, demonstrating various organic synthesis techniques and reactions. It can be used in academic research and laboratory courses to teach students about nitration, esterification, and the handling of sensitive functional groups .

Safety and Hazards

This compound has been labeled with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, and the precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

ethyl 4-chloro-8-nitroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4/c1-2-19-12(16)8-6-14-11-7(10(8)13)4-3-5-9(11)15(17)18/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMXISWKXFDSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10458457
Record name ETHYL 4-CHLORO-8-NITROQUINOLINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-8-nitroquinoline-3-carboxylate

CAS RN

131548-98-6
Record name ETHYL 4-CHLORO-8-NITROQUINOLINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-ethoxycarbonyl-8-nitro-4-oxo-3,4-dihydro-quinoline (10.2 g) and phosphorous oxychloride (10 ml) was stirred at reflux for 2 hours. The warm reaction mixture was added cautiously to a vigorously stirred mixture of ice, concentrated aqueous ammonia and chloroform. The organic layer was separated, washed with water, dried and evaporated to dryness. The residue was purified by flash chromatography on silica using chloroform as eluant to give 4-chloro-3-ethoxycarbonyl-8-nitro-quinoline in 75% yield, mp 253-254° C.
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Synthesis routes and methods II

Procedure details

To a solution of 8-Nitro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester (10 g, 38.14 mmol) in 100 ml of thionyl chloride in a 250 ml round bottom flask was added a catalytic amount of 200 ul of dimethyl acetamide. The mixture was heated and refluxed for 2 hrs with stirring. The reaction was monitered by TLC (n-hexanelethyl acetate=3/1). After completing and cooling to room temperature, thiony chloride was removed under vacuum and 100 ml of water was added. The residue was extracted three times with 100 ml of ethyl acetate each time and the organic layer was dried over magnesium sulfate and filtrated. The residue was purified by column chromatography (hexan/ethyl acetate=3/1) to give 8-nitro-4-chloro-quinoline-3-carboxylic acid ethyl ester (9.5 g, 33.85 mmol, 89%)
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10 g
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